molecular formula C18H27NO6 B14752118 Sarracine N-oxide

Sarracine N-oxide

Cat. No.: B14752118
M. Wt: 353.4 g/mol
InChI Key: MUIDVKVQYZTVRF-SSUMPPNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sarracine N-oxide can be synthesized through the oxidation of its parent compound, Sarracine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the N-oxide product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch reactors . The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .

Comparison with Similar Compounds

Sarracine N-oxide can be compared with other similar pyrrolizidine alkaloids, such as:

    Punctanecine: (CAS#145204-91-7)

    Sarracine: (CAS#2492-09-3)

    Neosarracine: (CAS#136173-26-7)

    Racemodine: (CAS#147554-28-7)

    Neosarranicine: (CAS#136173-27-8)

    Sarranicine: (CAS#136173-25-6)

    Scorpioidine: (CAS#80405-18-1)

    7-Acetylscorpioidine: (CAS#80405-17-0)

    Anadoline N-oxide: (CAS#28513-29-3)

These compounds share structural similarities with this compound but differ in their functional groups and physicochemical properties.

Properties

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-,19?/m1/s1

InChI Key

MUIDVKVQYZTVRF-SSUMPPNJSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO)[O-]

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-]

Origin of Product

United States

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